molecular formula C6H4N2O2 B14848103 Pyrimidine-2,4-dicarbaldehyde

Pyrimidine-2,4-dicarbaldehyde

Cat. No.: B14848103
M. Wt: 136.11 g/mol
InChI Key: LFAGVSSDTLRQAP-UHFFFAOYSA-N
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Description

Pyrimidine-2,4-dicarbaldehyde is a heterocyclic aromatic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and aldehyde groups at positions 2 and 4 This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces formyl groups at the desired positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that allow precise temperature and pressure control, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidine-2,4-dicarbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine-2,4-dicarbaldehyde and its derivatives often involves interaction with biological macromolecules such as enzymes and nucleic acids. For example, certain derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of anticancer agents, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Pyrimidine-2,4-dicarbaldehyde is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

pyrimidine-2,4-dicarbaldehyde

InChI

InChI=1S/C6H4N2O2/c9-3-5-1-2-7-6(4-10)8-5/h1-4H

InChI Key

LFAGVSSDTLRQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C=O)C=O

Origin of Product

United States

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